molecular formula C31H26N2 B14352106 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine CAS No. 90995-65-6

1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine

Cat. No.: B14352106
CAS No.: 90995-65-6
M. Wt: 426.5 g/mol
InChI Key: OYDCNLVYRCHFCR-UHFFFAOYSA-N
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Description

1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine typically involves a multi-step process starting from commercially available 2-phenylindole. The synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine is unique due to its dual indolizine structure, which imparts distinct chemical and biological properties. This structural complexity enhances its potential as a therapeutic agent and a valuable tool in scientific research .

Properties

CAS No.

90995-65-6

Molecular Formula

C31H26N2

Molecular Weight

426.5 g/mol

IUPAC Name

1-methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine

InChI

InChI=1S/C31H26N2/c1-22-27-17-9-12-20-33(27)29(30(22)24-13-5-3-6-14-24)21-26-28-18-10-11-19-32(28)23(2)31(26)25-15-7-4-8-16-25/h3-20H,21H2,1-2H3

InChI Key

OYDCNLVYRCHFCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CC4=C5C=CC=CN5C(=C4C6=CC=CC=C6)C

Origin of Product

United States

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